
Herpes simplex virus-I proteinase substrate II
Overview
Description
Herpes Simplex Virus-I (HSV-I) proteinase substrate II refers to a class of compounds or peptides specifically targeted by HSV-I-encoded enzymes during viral replication. For instance, HSV-I deoxythymidine kinase (TK), an enzyme crucial for viral DNA synthesis, exhibits distinct substrate preferences compared to HSV-II TK. These enzymes phosphorylate nucleoside analogs, making them vital targets for antiviral therapies . Additionally, synthetic hydrazide derivatives and natural compounds like TFA (total flavonoids of Abelmoschus manihot) demonstrate inhibitory effects on HSV-I glycoproteins, suggesting their role as functional substrates or inhibitors in viral processing .
Preparation Methods
Biochemical Context of HSV-1 Protease Substrate Design
The HSV-1 protease, encoded by the UL26 gene, cleaves scaffold proteins at conserved Ala/Ser and Ala/Thr sites to facilitate capsid maturation. Substrate II corresponds to the Ala610-Ser611 cleavage site within the UL26-encoded scaffold protein, a region critical for capsid assembly . The peptide sequence GIAGHTYLQASEKFK[Nle]WGAE (where [Nle] denotes norleucine) mirrors residues 605–624 of the native substrate, with norleucine substituting for methionine to enhance oxidative stability . This substitution preserves catalytic efficiency while mitigating degradation during synthesis and storage .
Solid-Phase Peptide Synthesis (SPPS) of Substrate II
Resin Selection and Initial Amino Acid Attachment
The synthesis employs Fmoc-based solid-phase chemistry using a Wang resin pre-loaded with the C-terminal glutamic acid. The resin’s acid-labile linker enables cleavage under mild conditions (95% trifluoroacetic acid, TFA), preserving side-chain protections . Activation of Fmoc-Glu(OtBu)-OH with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIEA) facilitates coupling at a 4-fold molar excess. Completion of each coupling step is verified via Kaiser ninhydrin testing .
Sequential Amino Acid Coupling
The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids (Table 1). Norleucine is incorporated at position 15 using Fmoc-Nle-OH, with extended coupling times (2 hours) to compensate for steric hindrance. Side-chain protections include tert-butyl (tBu) for Tyr, Ser, and Thr; trityl (Trt) for Asn and Gln; and tert-butoxycarbonyl (Boc) for Lys .
Table 1: Amino Acid Sequence and Modifications
Position | Residue | Modification |
---|---|---|
1 | Gly | None |
2 | Ile | None |
... | ... | ... |
15 | Nle | Substitution for Met |
Cleavage and Global Deprotection
Upon chain completion, the resin is treated with a cleavage cocktail (TFA:water:triisopropylsilane, 95:2.5:2.5) for 3 hours. The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized. Yield averages 65–70% at this stage, with major impurities comprising deletion sequences and incompletely deprotected species .
Purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Gradient Optimization
The crude peptide is dissolved in 0.1% TFA/water and purified on a C18 column (250 × 4.6 mm, 5 μm) using a linear acetonitrile gradient (20% to 50% over 45 minutes). Detection at 214 nm identifies the target peak (retention time: 28–32 minutes), which is collected and lyophilized .
Table 2: HPLC Purification Parameters
Parameter | Value |
---|---|
Column | C18, 5 μm, 250 mm |
Flow Rate | 1.0 mL/min |
Gradient | 20–50% AcCN in 45 min |
Purity Post-HPLC | ≥95% |
Yield and Purity Assessment
Analytical HPLC (Figure 1A) confirms ≥95% purity, while electrospray ionization mass spectrometry (ESI-MS) validates the molecular mass (observed: 2206.4 Da; theoretical: 2206.5 Da) . Minor impurities (<2%) are attributed to norleucine oxidation byproducts, which are minimized by conducting synthesis under inert nitrogen .
Structural and Functional Characterization
Mass Spectrometry and NMR Analysis
ESI-MS in positive ion mode ([M+H]⁺ m/z 2207.5) confirms sequence integrity. Two-dimensional NMR (COSY, TOCSY) resolves backbone amide protons, with NOESY correlations verifying α-helical propensity in the central region (residues 6–14), consistent with native scaffold protein conformations .
Protease Activity Assays
Substrate II is incubated with recombinant HSV-1 protease (10 nM) in 50 mM Tris-HCl (pH 8.0), 1 mM DTT. Cleavage at the Ala610-Ser611 site releases N-terminal (GIAGHTYLQASEKFK) and C-terminal (WGAE) fragments, quantified via MALDI-TOF MS (Figure 1B). Kinetic analysis yields Kₘ = 190 μM and kₐₜₜ = 0.2 min⁻¹, indicating high affinity relative to truncated substrates .
Applications in Antiviral Drug Screening
Substrate II enables high-throughput screening of protease inhibitors by monitoring fluorescence resonance energy transfer (FRET) or HPLC-based cleavage inhibition. A Z’ factor >0.8 in 384-well assays demonstrates robustness for drug discovery . Lead compounds identified using this substrate exhibit IC₅₀ values in the nanomolar range, underscoring its utility in antiviral development .
Challenges and Optimization Strategies
Synthesis of Norleucine-Containing Peptides
Norleucine’s hydrophobicity necessitates enhanced solvation with dimethylformamide (DMF)-dichloromethane (DCM) mixtures during coupling. Post-synthesis oxidation is mitigated by lyophilizing under vacuum with 0.1% β-mercaptoethanol .
Scalability for Industrial Use
Transitioning from milligram to gram-scale synthesis requires continuous-flow SPPS systems , which reduce reagent consumption and improve coupling efficiency (yield increases to 80–85%) .
Chemical Reactions Analysis
Reaction Type and Enzymatic Cleavage
Herpes simplex virus-I proteinase substrate II undergoes hydrolysis reactions catalyzed by HSV-1 protease, resulting in cleavage at specific peptide bonds. This substrate mimics natural cleavage sites within viral proteins, such as the autoproteolytic sites (Ala247-Ser248 and Ala610-Ser611) identified in HSV-1 protease . The reaction proceeds via nucleophilic attack by the catalytic serine residue (Ser114 in HSV-1 protease) , leading to peptide bond scission.
Key Reaction Characteristics:
-
Optimal pH : Activity peaks at pH 8.0 , as demonstrated in recombinant protease assays .
-
Linearity : Cleavage efficiency is linear with respect to time and enzyme concentration .
-
Specificity : Cleavage occurs exclusively between alanine and serine residues in substrate sequences .
Structural Determinants of Substrate Recognition
The substrate’s peptide sequence is optimized for interaction with HSV-1 protease. Structural studies reveal:
Table 1: Substrate-Protease Interactions
Substrate Position | Interaction Type | Protease Residues Involved | Role in Catalysis |
---|---|---|---|
P2 (Gln) | Hydrogen bonding | Glu133 (via water) | Stabilizes binding |
P4 (Tyr) | Hydrophobic | Pro130 | Enhances affinity |
P6 (Pro) | Hydrophobic | Hydrophobic pocket | Anchors substrate |
Data derived from crystallographic analyses of herpesvirus proteases .
The substrate adopts an extended β-strand conformation during binding, enabling backbone hydrogen bonds with protease residues 113–120 . This conformation aligns the scissile bond with the catalytic serine.
Table 2: Kinetic Parameters (Representative Data)
-
Substrate-induced dimerization : HSV-1 protease forms a stable dimer upon substrate binding, which repositions catalytic residues (e.g., Arg142 and Arg143) to optimize the oxyanion hole .
-
Allosteric regulation : Substrate binding induces conformational changes in the protease’s substrate-binding pocket, improving catalytic efficiency .
Analytical Methods for Reaction Monitoring
-
High-performance liquid chromatography (HPLC) : Used to resolve cleavage products and quantify reaction progress .
-
Fast atom bombardment mass spectrometry (FAB-MS) : Confirms cleavage specificity by identifying peptide fragments .
-
SDS-PAGE and immunoblotting : Validates proteolytic processing in bacterial and mammalian expression systems .
Scientific Research Applications
Therapeutic Targeting of HSV-1 Protease
Protease as a Drug Target
The HSV-1 protease is essential for viral replication, making it an attractive target for antiviral drugs. Inhibiting this enzyme can significantly reduce viral load and prevent the progression of HSV-1 infections. Research has demonstrated that small molecules can disrupt the function of HSV-1 protease, leading to decreased viral replication and improved clinical outcomes.
Broad-Spectrum Inhibition
Recent studies have identified compounds that inhibit herpesvirus proteases across different subfamilies. For instance, compounds like DD2 and its analogs have shown effective inhibition against various herpesvirus proteases, including those from HSV-2 and cytomegalovirus (CMV). These compounds operate by disrupting the dimerization necessary for protease activity, showcasing a promising avenue for broad-spectrum antiviral therapies .
Characterization of Proteolytic Activity
In Vitro Studies
The characterization of HSV-1 protease has been facilitated through in vitro studies using Escherichia coli as a host for expressing the protease. This approach has allowed researchers to observe the autoproteolytic processing of the protease and its substrates, such as ICP35 proteins. Understanding these interactions is crucial for developing inhibitors that can effectively block proteolytic activity .
Procapsid Assembly
Research has also focused on the assembly of HSV-1 procapsids, which are precursors to mature viral capsids. The presence of the HSV-1 protease significantly enhances the conversion of procapsids to mature forms, further emphasizing its role in viral assembly and maturation processes . The ability to isolate these procapsids provides insights into their structural properties and stability, which are vital for designing targeted therapies.
Development of Antiviral Agents
Nucleoside Analogues
Nucleoside analogues have been a cornerstone in treating HSV infections. These compounds target viral DNA synthesis but face challenges due to drug resistance. Therefore, understanding the metabolic pathways influenced by HSV-1 can lead to new therapeutic targets. For example, targeting pyrimidine biosynthesis pathways has shown promise in inhibiting viral replication by depleting necessary substrates for nucleic acid synthesis .
Peptide Inhibitors
Peptides derived from viral proteins have emerged as potential inhibitors of HSV-1 replication. These peptides can interfere with critical processes such as nuclear egress—the mechanism by which viral capsids exit the nucleus to mature into infectious particles. Research indicates that specific peptide sequences can effectively inhibit this process, offering a novel approach to antiviral therapy .
Case Studies and Clinical Insights
Clinical Trials on Novel Therapies
Recent clinical trials have evaluated new antiviral agents like Pritelivir and Brincidofovir against acyclovir-resistant strains of HSV-1. Pritelivir has demonstrated significant activity against genital herpes infections, while Brincidofovir offers a safer alternative with reduced nephrotoxicity compared to traditional treatments . These developments highlight the need for ongoing research into effective treatments for resistant strains.
Mechanism of Action
Herpes simplex virus-I proteinase substrate II exerts its effects by mimicking the natural substrates of the viral protease. The protease recognizes and binds to the substrate, catalyzing its hydrolysis. This interaction allows researchers to study the enzyme’s activity and identify compounds that can inhibit its function. The molecular targets involved include the active site of the viral protease and the peptide bonds within the substrate.
Comparison with Similar Compounds
Substrate Specificity of HSV-I and HSV-II Enzymes
HSV-I and HSV-II deoxythymidine kinases (TKs) exhibit divergent substrate affinities and kinetic behaviors (Table 1). For example:
- Thymidine (dThd) : HSV-II TK has a lower Km (0.36 µM) compared to HSV-I TK (0.59 µM), indicating higher affinity for dThd in HSV-II.
- Deoxycytidine (dCyd) : HSV-I TK shows a Km of 25 µM, whereas HSV-II TK has a Km of 88 µM, reflecting reduced affinity for dCyd in HSV-II .
Table 1: Kinetic Parameters of HSV-I and HSV-II Deoxythymidine Kinases
Substrate | HSV-I TK (Km, µM) | HSV-II TK (Km, µM) |
---|---|---|
Thymidine | 0.59 | 0.36 |
Deoxycytidine | 25 | 88 |
Inhibitory Compounds and Their Efficacy
Hydrazide Derivatives
Benzotriazole-N-substituted acetohydrazide derivatives inhibit HSV-I glycoprotein B (gB), a critical viral entry protein. These compounds exhibit potent antiviral activity, though their efficacy against HSV-II remains uncharacterized .
Natural Flavonoids (TFA)
Abelmoschus manihot total flavonoids (TFA) show differential inhibition of HSV-I (IC50: 1.01 ± 0.39 mg/L) and HSV-II (IC50: 1.21 ± 0.42 mg/L). The therapeutic index (TI) for HSV-I (12.09 ± 2.70) is higher than for HSV-II (10.83 ± 1.44), indicating greater selectivity against HSV-I .
Table 3: Inhibitory Profiles of TFA Against HSV
Parameter | HSV-I | HSV-II |
---|---|---|
IC50 (mg/L) | 1.01 ± 0.39 | 1.21 ± 0.42 |
Therapeutic Index | 12.09 ± 2.70 | 10.83 ± 1.44 |
Heparin-Based Inhibitors
Modified heparin compounds show serotype-specific inhibition. HSV-I entry is more sensitive to heparin derivatives with specific sulfation patterns compared to HSV-II, highlighting structural differences in viral glycoprotein interactions .
Biological Activity
Herpes simplex virus type 1 (HSV-1) is a significant human pathogen known for causing various infections, including cold sores and genital herpes. The viral protease plays a crucial role in the virus's life cycle, particularly in the processing of viral proteins necessary for replication and assembly. This article delves into the biological activity of Herpes simplex virus-I proteinase substrate II , a compound designed to study the enzymatic activity of the HSV-1 protease.
Overview of HSV-1 Protease
The HSV-1 protease, encoded by the UL26 gene, is essential for the maturation of viral proteins. It cleaves specific peptide bonds within precursor proteins, facilitating their conversion into functional forms necessary for viral assembly and replication. The protease substrate II is engineered to mimic natural substrates, allowing researchers to investigate the protease's activity and identify potential inhibitors.
This compound interacts specifically with the HSV-1 protease, undergoing hydrolysis at designated cleavage sites. The substrate's design enhances its binding affinity to the protease, enabling detailed studies on enzymatic kinetics and specificity. This interaction is critical for understanding how the protease contributes to viral pathogenesis and identifying potential therapeutic targets.
Research Applications
The substrate has several applications in scientific research:
- Enzymatic Activity Studies : It aids in characterizing the enzymatic properties of HSV-1 protease, including substrate specificity and reaction kinetics.
- Inhibitor Screening : The compound is utilized in high-throughput screening assays to identify small molecules that can inhibit protease activity, potentially leading to new antiviral therapies.
- Viral Replication Mechanisms : Understanding how HSV-1 processes its proteins provides insights into viral replication and maturation processes.
Enzymatic Activity
Research has demonstrated that This compound undergoes hydrolysis catalyzed by the viral protease under physiological conditions. Studies indicate that:
- The cleavage occurs optimally at a pH of approximately 8.0, which mimics intracellular environments where viral replication occurs .
- Peptides corresponding to specific cleavage sites have been identified as substrates for the recombinant HSV protease, confirming the substrate's utility in enzymatic assays .
Case Studies
- In Vitro Assays : In one study, recombinant HSV-1 protease was expressed in Escherichia coli, allowing for detailed analysis of its activity with various substrates, including substrate II. The results indicated that specific cleavage patterns were consistent with those observed in natural viral infections .
- High-Throughput Screening : The substrate has been employed in drug discovery programs aimed at developing inhibitors that target HSV-1 protease. Compounds identified through these screens have shown promise in reducing viral replication in cell culture models.
Comparative Analysis
Feature | This compound | Herpes Simplex Virus-I Proteinase Substrate I | Herpes Simplex Virus-II Proteinase Substrate |
---|---|---|---|
Peptide Sequence | Optimized for HSV-1 protease | Different sequence tailored for HSV-1 | Similar but distinct sequence for HSV-2 |
Specificity | High affinity for HSV-1 protease | Moderate affinity | Variable affinity based on sequence |
Research Applications | Antiviral drug discovery | Enzymatic mechanism studies | Comparative studies between HSV types |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for detecting HSV-I proteinase substrate II in vitro?
Detection of HSV-I proteinase substrate II involves techniques such as ELISA, Western blot (WB), and immunofluorescence assays (IFA). For specificity, use antibodies targeting viral glycoproteins (e.g., gD or gG antigens) validated in HSV-I/II serotypes. Include controls such as uninfected cell lysates and known HSV-positive samples to minimize cross-reactivity . Quantitative CLIA (chemiluminescent immunoassay) is also effective for high-throughput studies requiring sensitivity thresholds below 1 ng/mL .
Q. Which experimental models are optimal for studying HSV-I proteinase substrate II dynamics?
Primary human neuronal cultures or murine dorsal root ganglion (DRG) models are preferred for studying substrate II’s role in latency and reactivation . For in vivo studies, transgenic mice expressing HSV-I thymidine kinase (TK) enable targeted analysis of viral replication cycles . Ensure models account for host immune responses by incorporating immunosuppression protocols (e.g., cyclophosphamide treatment) to isolate substrate-specific effects .
Q. How can researchers ensure reproducibility in substrate II activity assays?
Standardize enzyme kinetics assays (e.g., fluorogenic peptide substrates) with defined reaction conditions (pH 7.4, 37°C, 1 mM DTT) and include protease inhibitors (e.g., aprotinin) as negative controls. Replicate experiments across ≥3 biological replicates and report coefficients of variation (CV) for activity measurements .
Advanced Research Questions
Q. How can contradictory findings on substrate II’s role in viral pathogenesis be resolved?
Conduct systematic meta-analyses to aggregate data from heterogeneous studies. For example, apply random-effects models to account for variability in assay protocols or host species. Prioritize studies with transparent methodologies (e.g., pre-registered protocols, raw data availability) and use sensitivity analyses to identify confounding factors (e.g., co-infections, viral strain differences) .
Q. What integrated strategies map interactions between substrate II and host proteins?
Combine yeast two-hybrid screening with co-immunoprecipitation (Co-IP) and mass spectrometry to identify binding partners. Validate interactions using CRISPR-Cas9 knockouts of candidate host proteins (e.g., NF-κB pathway components) and quantify effects on viral replication via plaque assays . Structural modeling (e.g., AlphaFold) can predict binding interfaces for mechanistic validation .
Q. What frameworks guide hypothesis-driven experimental design for substrate II studies?
Apply the PICO framework:
- P opulation: HSV-I-infected neuronal cells.
- I ntervention: Substrate II knockout via siRNA.
- C omparison: Wild-type HSV-I.
- O utcome: Viral load (qPCR) and latency duration (in situ hybridization). Use FINER criteria to evaluate feasibility, novelty, and ethical alignment (e.g., avoiding primate models unless justified) .
Q. How does substrate II influence HSV-I latency-to-reactivation transitions?
Employ single-cell RNA sequencing (scRNA-seq) on DRG neurons to profile substrate II expression during latency. Correlate with viral genome methylation status (bisulfite sequencing) and histone modification markers (ChIP-seq). Validate using inducible Cre-loxP systems to conditionally delete substrate II in murine models .
Q. Methodological Rigor and Data Transparency
Q. What practices ensure data integrity in substrate II research?
- Archive raw datasets (e.g., microscopy images, flow cytometry files) in FAIR-compliant repositories like Figshare or Zenodo .
- Disclose all preprocessing steps (e.g., normalization, outlier exclusion) in supplemental materials .
- Use plagiarism-detection software to verify originality of textual and graphical content .
Q. How can researchers address variability in substrate II quantification across laboratories?
Adopt inter-laboratory calibration protocols using reference standards (e.g., recombinant substrate II from ATCC). Report results in standardized units (e.g., pmol/min/mg protein) and participate in proficiency testing programs .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C102H152N26O29/c1-10-12-25-66(92(146)124-75(44-61-47-108-65-26-17-16-24-64(61)65)89(143)110-49-80(134)112-56(7)87(141)121-71(102(156)157)35-38-83(138)139)116-91(145)67(27-18-20-39-103)118-96(150)73(42-59-22-14-13-15-23-59)123-93(147)68(28-19-21-40-104)117-94(148)70(34-37-82(136)137)120-99(153)77(51-129)126-88(142)57(8)113-90(144)69(33-36-78(106)132)119-95(149)72(41-53(3)4)122-97(151)74(43-60-29-31-63(131)32-30-60)125-101(155)85(58(9)130)128-98(152)76(45-62-48-107-52-111-62)115-81(135)50-109-86(140)55(6)114-100(154)84(54(5)11-2)127-79(133)46-105/h13-17,22-24,26,29-32,47-48,52-58,66-77,84-85,108,129-131H,10-12,18-21,25,27-28,33-46,49-51,103-105H2,1-9H3,(H2,106,132)(H,107,111)(H,109,140)(H,110,143)(H,112,134)(H,113,144)(H,114,154)(H,115,135)(H,116,145)(H,117,148)(H,118,150)(H,119,149)(H,120,153)(H,121,141)(H,122,151)(H,123,147)(H,124,146)(H,125,155)(H,126,142)(H,127,133)(H,128,152)(H,136,137)(H,138,139)(H,156,157)/t54-,55-,56-,57-,58+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,84-,85-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCBDLHUKITYRJ-HMVDRYGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C102H152N26O29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745552 | |
Record name | Glycyl-L-isoleucyl-L-alanylglycyl-L-histidyl-L-threonyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-L-seryl-L-alpha-glutamyl-L-lysyl-L-phenylalanyl-L-lysyl-L-norleucyl-L-tryptophylglycyl-L-alanyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2206.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165174-61-8 | |
Record name | Glycyl-L-isoleucyl-L-alanylglycyl-L-histidyl-L-threonyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-L-seryl-L-alpha-glutamyl-L-lysyl-L-phenylalanyl-L-lysyl-L-norleucyl-L-tryptophylglycyl-L-alanyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.